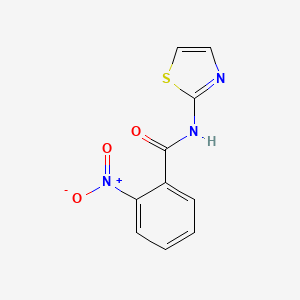

2-nitro-N-1,3-thiazol-2-ylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3S/c14-9(12-10-11-5-6-17-10)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDNQCITOMEIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification of 2 Nitro N 1,3 Thiazol 2 Ylbenzamide and Analogues

Direct Synthesis Strategies for 2-nitro-N-1,3-thiazol-2-ylbenzamide

The primary and most direct route for synthesizing the title compound, this compound, involves the formation of an amide bond between a substituted benzoyl derivative and an aminothiazole precursor.

The fundamental approach for synthesizing this compound is the acylation of a 2-aminothiazole (B372263) with 2-nitrobenzoyl chloride. mdpi.com This reaction forms the central amide linkage. The general scheme involves the nucleophilic attack of the amino group of the thiazole (B1198619) ring on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride and the formation of the desired benzamide (B126).

This strategy is not limited to the unsubstituted 2-aminothiazole. For instance, the synthesis of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is achieved by reacting 2-nitrobenzoyl chloride with 2-amino-5-nitrothiazole (B118965). nih.gov Similarly, related structures like N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide are synthesized from 2-aminobenzothiazole (B30445) and o-nitrobenzoyl chloride, demonstrating the versatility of this acylation method. mdpi.com The reaction is a common and effective way to couple various aminothiazole cores with different benzoyl chlorides. nih.gov

The efficiency of the acylation reaction is highly dependent on the chosen reaction conditions, including the solvent, temperature, and the presence of a base. Researchers have employed various systems to optimize the yield and purity of the final product.

Commonly used solvents include acetonitrile (B52724), acetone (B3395972), and toluene (B28343). mdpi.comnih.govnih.gov For example, the synthesis of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide was performed in acetonitrile at reflux for four hours. nih.gov Another procedure for a related compound involved refluxing the reactants in acetone for 1.5 hours. nih.gov In some cases, a base such as triethylamine (B128534) (Et3N) or pyridine (B92270) is added to the reaction mixture to act as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. mdpi.comprepchem.com The use of triethylamine in toluene at refluxing temperature for five hours has been reported for the synthesis of N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide. mdpi.com The choice of solvent and base is crucial for managing the solubility of reactants and influencing the reaction rate. nih.gov

| Product | Precursors | Solvent | Base | Conditions | Reference |

|---|---|---|---|---|---|

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 2-nitrobenzoyl chloride, 5-nitro-1,3-thiazole | Acetonitrile | None specified | Reflux, 4 hours | nih.gov |

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | o-nitrobenzoyl chloride, 2-aminobenzothiazole | Toluene | Triethylamine (Et3N) | Reflux, 5 hours | mdpi.com |

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | 2,4-dichlorobenzoyl chloride, 2-aminothiazole | Acetone | None specified | Reflux, 1.5 hours | nih.gov |

| 3-nitro-N-(5-nitro-2-thiazolyl)benzamide | m-nitrobenzoyl chloride, 2-amino-5-nitrothiazole | Pyridine | Pyridine | Not specified | prepchem.com |

Synthesis of Structurally Related N-(1,3-thiazol-2-yl)benzamide Analogues

The chemo-diversification of the N-(1,3-thiazol-2-yl)benzamide scaffold is achieved by introducing a variety of substituents on both the benzamide and the thiazole rings, or by integrating other heterocyclic systems.

Modifying the benzamide portion of the molecule is a straightforward way to generate analogues. This is typically accomplished by using different substituted benzoyl chlorides in the acylation step.

Halo Substituents: Halogenated analogues have been synthesized using the corresponding halo-benzoyl chlorides. For instance, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide was prepared from 2,4-dichlorobenzoyl chloride and 2-aminothiazole. nih.gov A series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides has also been prepared. znaturforsch.com

Alkyl Substituents: Alkyl groups can be introduced using the appropriate alkyl-benzoyl chloride. The use of pivaloyl chloride to introduce a tert-butyl group is one such example. znaturforsch.com The existence of compounds like 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide further illustrates this possibility. chembk.com

Additional Nitro Groups: The position and number of nitro groups on the benzamide ring can be varied. Syntheses of N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide and N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide have been successfully carried out using m- and p-nitrobenzoyl chloride, respectively. mdpi.com Furthermore, the synthesis of 3-nitro-N-(5-nitro-2-thiazolyl)benzamide demonstrates the introduction of a nitro group at the meta position of the benzamide ring. prepchem.com

| Benzamide Ring Substituent | Example Compound | Benzoyl Chloride Precursor | Reference |

|---|---|---|---|

| 2,4-Dichloro (Halo) | 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | 2,4-dichlorobenzoyl chloride | nih.gov |

| 2-Methyl (Alkyl) | 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 2-methylbenzoyl chloride | chembk.com |

| 3-Nitro (Additional Nitro) | 3-nitro-N-(5-nitro-2-thiazolyl)benzamide | m-nitrobenzoyl chloride | prepchem.com |

| 4-Nitro (Additional Nitro) | N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | p-nitrobenzoyl chloride | mdpi.com |

The thiazole ring itself offers multiple positions for substitution, allowing for another layer of structural diversity. These modifications typically begin with a pre-functionalized 2-aminothiazole derivative.

A common modification is the introduction of a nitro group at the 5-position of the thiazole ring, using 2-amino-5-nitrothiazole as the starting material. nih.govprepchem.com Other examples include the synthesis of N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, which involves a more complex thiazole core with substitutions at both the 3- and 4-positions. researchgate.net The synthesis of various 2-aminothiazole derivatives often starts from α-haloketones and thiourea (B124793) (Hantzsch thiazole synthesis), which allows for substitution at the 4- and 5-positions of the thiazole ring. researchgate.net For instance, reacting phenacyl bromide derivatives with aminothiazoles can lead to the formation of bithiazole systems, showcasing extensive modification possibilities. mdpi.com

| Thiazole Ring Substituent(s) | Example Starting Material | Resulting Scaffold Feature | Reference |

|---|---|---|---|

| 5-Nitro | 2-amino-5-nitrothiazole | N-(5-nitro-1,3-thiazol-2-yl)amide | nih.govprepchem.com |

| 4-Methyl | 2-Amino-4-methylthiazole | N-(4-methyl-1,3-thiazol-2-yl)amide | znaturforsch.com |

| Fused Benzene (B151609) Ring | 2-Aminobenzothiazole | N-(benzo[d]thiazol-2-yl)amide | mdpi.com |

| Complex (e.g., bithiazoles) | Substituted 2-aminothiazole reacted with bromoacetylthiazole | Linked thiazole moieties | mdpi.com |

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for integrating triazole rings into the N-(1,3-thiazol-2-yl)benzamide structure. nih.gov This reaction forms a stable, five-membered 1,2,3-triazole linker between the core scaffold and another molecular fragment.

The general strategy involves functionalizing either the benzamide or the thiazole portion of the molecule with a terminal alkyne or an azide (B81097) group. This functionalized intermediate can then be "clicked" with a complementary azide- or alkyne-containing molecule. For example, a series of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives was synthesized using a Cu(I)-mediated click reaction between an azide-containing benzenesulfonamide (B165840) and various aryl acetylenes. nih.gov Similarly, the reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile, while not a CuAAC reaction, results in a triazole derivative, showcasing the formation of triazoles linked to thiazole-containing systems. mdpi.com This methodology allows for the modular assembly of complex molecules, where the thiazolylbenzamide core can be readily linked to other pharmacophores or functional groups through a triazole bridge. researchgate.net

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves the combination of two or more pharmacophores into a single molecular entity. This approach can lead to compounds with enhanced affinity, improved selectivity, or a dual mode of action. The this compound scaffold has been utilized as a building block for the creation of novel hybrid molecules incorporating other heterocyclic systems.

One common approach involves the linkage of the thiazole-benzamide core to another heterocycle, such as pyridine. For instance, analogs like 2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide have been synthesized to explore their potential biological activities. The introduction of the pyridine ring can significantly influence the physicochemical properties of the parent molecule, potentially enhancing its interaction with biological targets.

Another strategy for hybridization is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a triazole ring into the molecular structure. This has been demonstrated in the synthesis of 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids. nih.gov This versatile and efficient reaction allows for the connection of the thiazole-benzamide scaffold to a wide variety of other molecular fragments, facilitating the rapid generation of a library of hybrid compounds.

Furthermore, the benzothiazole (B30560) moiety, a fused-ring system containing a thiazole ring, is another heterocyclic scaffold that has been hybridized with the core structure. The synthesis of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamides has been reported, where the position of the nitro group on the benzoyl ring was varied to investigate its effect on the compound's properties. mdpi.com These hybrid structures offer a more rigid and extended aromatic system, which can be advantageous for specific receptor-binding interactions.

The following table provides a summary of representative hybridized heterocyclic scaffolds with the core this compound structure.

| Heterocyclic Scaffold | Linkage Type | Representative Analog |

| Pyridine | Direct attachment to the thiazole ring | 2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

| Triazole | Click Chemistry (CuAAC) | 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids |

| Benzothiazole | Fused ring system | N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide |

Mechanistic Investigations of Synthetic Transformations

The primary synthetic transformation in the preparation of this compound and its analogs is the N-acylation of a 2-aminothiazole derivative with a substituted benzoyl chloride. A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting the outcome of the synthesis of new derivatives.

The generally accepted mechanism for this transformation involves the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole on the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine. The role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The reaction can be described by the following general steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of the thiazole ring attacks the carbonyl carbon of 2-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

Deprotonation: The added base removes the proton from the newly formed amide nitrogen, yielding the final N-acylated product and the corresponding ammonium (B1175870) salt of the base.

The presence of the nitro group on the benzoyl chloride ring is expected to influence the reactivity of the electrophile. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted benzoyl chloride.

It is noteworthy that in some cases, direct oxidative amidation of aldehydes has been employed as an alternative route to N-acyl 2-aminobenzothiazoles, catalyzed by N-heterocyclic carbenes (NHCs). rsc.org This method avoids the need for the preparation of the acyl chloride beforehand.

The following table summarizes the key reagents and their roles in the synthesis of this compound.

| Reagent | Role |

| 2-Aminothiazole | Nucleophile |

| 2-Nitrobenzoyl chloride | Electrophile |

| Pyridine/Triethylamine | Base (HCl scavenger) |

| Acetonitrile/Toluene | Solvent |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular framework, identifying functional groups, and understanding the electronic environment of 2-nitro-N-1,3-thiazol-2-ylbenzamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, and 2D NMR techniques, is a cornerstone for determining the precise connectivity of atoms in a molecule.

For analogues like N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, 1H NMR spectra, typically recorded in DMSO-d6, reveal characteristic signals. mdpi.com For instance, the amide proton (N-H) often appears as a singlet at a downfield chemical shift, around δ 13.15 ppm. mdpi.com Aromatic protons on the benzothiazole (B30560) and nitrobenzoyl moieties exhibit complex multiplets in the range of δ 7.36–8.39 ppm. mdpi.com

In the 13C NMR spectrum of N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, the carbonyl carbon (C=O) of the amide linkage is typically observed around δ 165.90 ppm. mdpi.com The carbons of the benzothiazole and nitrobenzoyl rings resonate in the region of δ 121.10–158.44 ppm. mdpi.com The specific chemical shifts are influenced by the position of the nitro group on the benzoyl ring due to its electronic effects. mdpi.com

Two-dimensional NMR techniques, such as COSY, are employed to establish proton-proton correlations, aiding in the assignment of complex aromatic signals. core.ac.uk For more complex structures, advanced techniques like Cross-Polarization Magic Angle Spinning (CPMAS) NMR can provide valuable information about the solid-state structure and polymorphism.

Table 1: Representative NMR Data for an Analogue of this compound

| Technique | Functional Group | Chemical Shift (δ ppm) |

|---|---|---|

| 1H NMR | Amide (N-H) | ~13.15 |

| Aromatic (Ar-H) | 7.36 - 8.39 | |

| 13C NMR | Carbonyl (C=O) | ~165.90 |

| Aromatic/Thiazole (B1198619) | 121.10 - 158.44 |

Data for N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide in DMSO-d6. mdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and gaining insights into the conformational properties of molecules.

In the IR spectrum of N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, characteristic vibrational bands are observed. mdpi.com The N-H stretching vibration of the amide group typically appears around 3173 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration is a strong band observed near 1690 cm⁻¹. mdpi.com The C=N stretching of the thiazole ring is found around 1597 cm⁻¹, and aromatic C=C stretching vibrations are present in the 1401–1550 cm⁻¹ region. mdpi.com The presence of the nitro group (NO₂) gives rise to asymmetric and symmetric stretching vibrations, typically in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za

The vibrational modes of benzamide (B126) derivatives are influenced by the presence of the amine and oxygen-containing subgroups, leading to additional peaks in the IR spectrum. tsijournals.com For instance, the C-N stretching is observed in the 1200-1350 cm⁻¹ range, and N-H bending appears at 1550-1650 cm⁻¹. tsijournals.com

Table 2: Key IR Vibrational Frequencies for an Analogue of this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3173 |

| Carbonyl (C=O) | Stretching | ~1690 |

| Thiazole (C=N) | Stretching | ~1597 |

| Aromatic (C=C) | Stretching | 1401 - 1550 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1490 |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1310 |

Data for N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide. mdpi.comscielo.org.za

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular mass of the synthesized compound and for obtaining structural information through the analysis of its fragmentation patterns.

In the mass spectrum of thiazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. researchgate.net The fragmentation patterns can be complex and provide valuable structural clues. For instance, the fragmentation of thiazole-containing compounds may involve the cleavage of the amide bond, loss of the nitro group, and opening of the thiazole ring. researchgate.netresearchgate.net The analysis of these fragment ions helps to piece together the molecular structure. For example, in some thiazole derivatives, the loss of an NH₂ group followed by an OH radical has been observed. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and the extent of π-conjugation.

Analogues of this compound, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamides, exhibit strong and broad absorption bands in the UV-Vis spectrum, typically between 271–307 nm. mdpi.com These absorptions are attributed to π→π* and n→π* electronic transitions characteristic of benzothiazole derivatives. mdpi.com The position of the nitro group on the benzoyl ring influences the absorption maximum (λ_max), with a red shift observed as the nitro group moves from the ortho to the meta to the para position. mdpi.com This is due to the varying electronic effects and steric hindrance which affect the planarity and conjugation of the molecule. mdpi.com For instance, the ortho-nitro analogue shows a λ_max at 271 nm, while the meta and para analogues absorb at 303 nm and 307 nm, respectively. mdpi.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and details of intermolecular interactions in the solid state.

For the related compound 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, X-ray diffraction analysis reveals that the central amide group is essentially planar. nih.gov The thiazole and benzene (B151609) rings are twisted with respect to this amide plane, with dihedral angles of 12.48° and 46.66°, respectively. nih.gov The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which form chains of molecules. nih.gov Additionally, weak C-H···O hydrogen bonds contribute to the formation of a two-dimensional network. nih.gov

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has determined its crystal system, space group, and unit cell parameters. nih.gov

Table 3: Crystallographic Data for 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n (or equivalent) |

| a (Å) | 9.6949 (2) |

| b (Å) | 12.4192 (2) |

| c (Å) | 9.8763 (2) |

| β (°) | 94.948 (1) |

| V (ų) | 1184.70 (4) |

| Z | 4 |

Data from a study on a closely related analogue. nih.gov

The determination of these parameters is fundamental for the complete and unambiguous characterization of the solid-state structure of the compound. The positional isomerism of the nitro group in analogues can lead to different crystal systems and space groups, highlighting the significant influence of substituent position on the crystal packing. mdpi.com

Analysis of Intramolecular Conformational Preferences

In a related compound, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, the central amide group is nearly planar. nih.gov The dihedral angle between the mean plane of this amide fragment and the thiazole ring is 12.48 (7)°, while the angle with the benzene ring is significantly larger at 46.66 (9)°. nih.govnih.gov This twisted conformation is influenced by the steric hindrance induced by the ortho-nitro group on the phenyl ring. mdpi.com The nitro groups themselves are also twisted relative to the rings to which they are attached, with the nitro group on the thiazole ring having a dihedral angle of 4.07 (11)° and the one on the benzene ring having a dihedral angle of 47.09 (11)°. nih.gov

For comparison, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the dihedral angle between the benzothiazole and the phenyl ring of the benzoyl moiety varies with the position of the nitro group. The ortho-isomer exhibits a large dihedral angle of 67.88(5)°, indicative of a distorted geometry due to steric hindrance. mdpi.com In contrast, the meta- and para-isomers show smaller dihedral angles of 17.16(5)° and 38.27(5)°, respectively. mdpi.com This highlights the significant impact of substituent position on the molecule's conformational preferences.

| Compound | Ring 1 | Ring 2/Group | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide Plane | Thiazole Ring | 12.48 (7) | nih.govnih.gov |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide Plane | Benzene Ring | 46.66 (9) | nih.govnih.gov |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Thiazole Ring | Nitro Group | 4.07 (11) | nih.gov |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Benzene Ring | Nitro Group | 47.09 (11) | nih.gov |

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Benzothiazole Ring | Phenyl Ring | 67.88 (5) | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Benzothiazole Ring | Phenyl Ring | 17.16 (5) | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Benzothiazole Ring | Phenyl Ring | 38.27 (5) | mdpi.com |

Elucidation of Intermolecular Interactions, including Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, molecules of this compound and its analogs are organized into specific crystal packing motifs through a network of intermolecular interactions. Hydrogen bonds play a crucial role in the formation of these supramolecular architectures.

For 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, molecules in the crystal are linked by N—H···O hydrogen bonds, forming chains along the c-axis. nih.govnih.gov Specifically, the amide N-H group acts as a hydrogen-bond donor to a carbonyl oxygen atom of an adjacent molecule. nih.gov These chains are further connected by weak C—H···O hydrogen bonds, creating a two-dimensional network. nih.govnih.gov The combination of these interactions results in the formation of R(4)4(28) ring motifs. nih.govnih.gov

The nitro group is also frequently involved in intermolecular interactions. In some crystal structures, both the bridge N—H and C—H groups can act as hydrogen-bond donors to the nitro group. researchgate.net The presence of a nitro group can have a significant impact on the crystal packing, often acting as an acceptor for halogen bonding in functionalized dibromodiazadiene dyes. nih.gov

| Donor-H···Acceptor | Symmetry Operation | Interaction Type | Resulting Motif | Reference |

|---|---|---|---|---|

| N3—H3···O3 | (x, -y+1/2, z-1/2) | N—H···O Hydrogen Bond | Chains along c-axis | nih.gov |

| C9—H9···O2 | (x, y-1, z) | Weak C—H···O Hydrogen Bond | Chains along b-axis | nih.gov |

| Combined Interactions | - | - | Edge-fused R(4)4(28) rings | nih.gov |

Computational Approaches to Molecular Conformation and Electronic Structure

Computational chemistry provides powerful tools to complement experimental findings and offer deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometries and electronic properties of molecules. researchgate.net For a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, DFT calculations have been employed to corroborate experimental findings. mdpi.com These calculations can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior and reactivity of the compounds. mdpi.com In these systems, the HOMO is typically localized on the benzothiazole moiety, while the LUMO is projected towards the benzoyl fragment. mdpi.com

Natural Bond Orbital (NBO) Analysis for Interatomic Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study interatomic interactions and charge transfer within a molecule. uni-muenchen.de It provides a picture of the localized bonds and lone pairs, and can quantify the delocalization of electron density through donor-acceptor interactions. wisc.edu The stabilization energy associated with these interactions can be calculated using second-order perturbation theory. wisc.edu NBO analysis can be particularly useful in understanding the nature of hydrogen bonds and other non-covalent interactions that govern the molecular conformation and crystal packing. rsc.org For instance, it can reveal the hyperconjugative interactions that contribute to the anomeric effect in certain systems. rsc.org

Noncovalent Interaction (NCI) Analysis for Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational tool that helps in the visualization and characterization of weak intermolecular and intramolecular interactions. researchgate.net It is based on the electron density and its derivatives, and can identify regions of van der Waals interactions, hydrogen bonds, and steric repulsion. doi.org NCI analysis can provide a qualitative and quantitative understanding of the forces that hold molecules together in a crystal lattice. researchgate.net For example, in complexes involving thiazol-2-ylidene derivatives, NCI analysis has been used to characterize the role of hydrogen bonding and other intermolecular forces. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to define atoms and the bonds between them. nih.gov The presence of a bond critical point between two atoms is an indication of a bonding interaction. nih.gov QTAIM can be used to characterize both covalent and non-covalent interactions, including hydrogen bonds and halogen bonds. nih.gov In a study of dibromodiazadienes, QTAIM analysis was used to confirm the existence of Br···O halogen bonds involving a nitro group, providing evidence for these non-covalent interactions in the crystal structure. nih.gov

An In-depth Analysis of this compound: Advanced Structural and Electronic Characterization

The chemical compound this compound is a molecule of significant interest due to its unique structural features, which suggest potential applications in various fields of chemistry and materials science. This article delves into a detailed examination of its advanced structural characterization and conformational analysis, focusing on the quantification of intermolecular contacts through Hirshfeld surface analysis, the prediction of its spectroscopic properties, and an exploration of its electronic structure via HOMO-LUMO orbital analysis and electronic excitation studies.

The three-dimensional arrangement of atoms and the intricate network of intermolecular interactions in the solid state are pivotal in determining the macroscopic properties of a molecular crystal. For this compound, these aspects can be thoroughly investigated using advanced computational techniques.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze the nature and extent of various close contacts that stabilize the crystal packing.

A theoretical Hirshfeld surface analysis of this compound would likely highlight the following key intermolecular contacts:

H···H Contacts: These are generally the most abundant interactions and would be represented by a large, diffuse area in the center of the 2D fingerprint plot. nih.gov

O···H/H···O Contacts: The oxygen atoms of the nitro and carbonyl groups are expected to act as hydrogen bond acceptors, forming O···H interactions with hydrogen atoms from neighboring molecules. These would appear as distinct "wings" on the fingerprint plot.

N···H/H···N Contacts: The nitrogen atoms in the thiazole ring and the amide linkage could also participate in hydrogen bonding.

π···π Stacking: The presence of both a benzene and a thiazole ring suggests the possibility of π···π stacking interactions, which would be visualized as characteristic adjacent red and blue triangular regions on the shape-index map of the Hirshfeld surface. nih.gov

A quantitative breakdown of these interactions can be presented in a data table, derived from theoretical calculations.

| Interaction Type | Predicted Contribution to Hirshfeld Surface (%) |

| H···H | ~40-50% |

| O···H/H···O | ~20-30% |

| C···H/H···C | ~10-15% |

| N···H/H···N | ~5-10% |

| S···H/H···S | ~1-5% |

| C···C (π···π) | ~2-7% |

| Other | < 1% |

This table presents theoretically predicted values based on the analysis of structurally related compounds.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These predicted spectra can serve as a benchmark for experimental verification.

Infrared (IR) and Raman Spectroscopy: The vibrational modes of this compound can be calculated to predict its IR and Raman spectra. Key vibrational frequencies would include:

N-H stretching: Expected in the region of 3200-3400 cm⁻¹.

C=O stretching (Amide I): Typically observed around 1650-1680 cm⁻¹.

N-O stretching (asymmetric and symmetric): The nitro group would exhibit characteristic strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

C-N stretching: Vibrations associated with the thiazole ring and the amide linkage.

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be theoretically predicted. The aromatic protons of the benzene and thiazole rings would appear in the downfield region (typically 7-9 ppm in ¹H NMR), with the exact shifts influenced by the electron-withdrawing nitro group. The amide proton (N-H) would likely be a broad singlet, its position sensitive to solvent and concentration.

A table of predicted key spectroscopic data is provided below:

| Spectroscopic Technique | Predicted Key Signals | Functional Group/Atom |

| IR (cm⁻¹) | 3300 | N-H stretch |

| 1670 | C=O stretch (Amide I) | |

| 1530 | Asymmetric NO₂ stretch | |

| 1340 | Symmetric NO₂ stretch | |

| ¹H NMR (ppm) | 10.0-11.0 (broad s) | Amide N-H |

| 8.0-8.5 (m) | Aromatic H (nitro-substituted ring) | |

| 7.2-7.8 (m) | Aromatic H (thiazole and benzene rings) | |

| ¹³C NMR (ppm) | 165 | C=O (amide) |

| 148 | C-NO₂ | |

| 120-140 | Aromatic C |

This table contains theoretically predicted values and serves as a guide for experimental analysis.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amide linkage. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl moiety, a common feature in nitroaromatic compounds.

Electronic Properties from HOMO-LUMO Analysis:

| Parameter | Theoretical Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 4.0 eV |

| Ionization Potential | Energy required to remove an electron (approximated by -EHOMO) | 6.5 eV |

| Electron Affinity | Energy released when an electron is added (approximated by -ELUMO) | 2.5 eV |

These values are illustrative and would be determined through specific computational calculations.

Electronic Excitation Studies: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of the molecule. The primary electronic transitions are expected to be π→π* and n→π* in nature. The presence of the nitro group is likely to induce a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted analogue. The major absorption bands would likely correspond to electronic transitions from the HOMO, localized on the thiazole-amide part, to the LUMO, centered on the nitrophenyl ring. This charge-transfer character is a key feature of many donor-acceptor molecules.

Structure Activity Relationship Sar Studies of 2 Nitro N 1,3 Thiazol 2 Ylbenzamide Analogues

Systematic Modification of Benzamide (B126) and Thiazole (B1198619) Rings and their Correlation with Biological Activity

The biological activity of 2-nitro-N-1,3-thiazol-2-ylbenzamide analogues is profoundly influenced by the nature and position of substituents on both the benzamide and thiazole rings. SAR studies have systematically explored these modifications to identify key structural features that govern the potency and selectivity of these compounds.

Impact of Substitution Patterns on the Benzamide Moiety

Research on N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers has shown that the position of the nitro (NO2) group influences the planarity and solid-state arrangement of the molecules. mdpi.com For instance, an ortho-nitro substituent can cause steric hindrance, leading to a distorted geometry. mdpi.com In contrast, a meta-nitro derivative may exhibit a more planar conformation. mdpi.com This planarity, or lack thereof, directly affects how the molecule can fit into a biological receptor's binding site. The dihedral angle between the benzothiazole (B30560) and the phenyl ring of the benzoyl moiety varies significantly with the nitro group's position, being more pronounced in the ortho-substituted analogue compared to the meta and para versions. mdpi.com

Beyond the nitro group, other substitutions on the phenyl ring have been investigated. For example, in a series of N-(thiazol-2-yl)-benzamide analogs, the introduction of a fluorine atom at the 3-position of the phenyl ring was found to be favorable for activity. semanticscholar.org Conversely, introducing methyl, ethoxy, or acetyl groups at the same position led to a substantial decrease in activity. semanticscholar.org This suggests that both electronic and steric factors on the benzamide moiety play a crucial role in modulating biological effects.

Table 1: Impact of Benzamide Ring Substitutions on Biological Activity

| Compound Analogue | Substitution on Benzamide Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | ortho-Nitro | Distorted geometry due to steric hindrance | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | meta-Nitro | More planar geometry | mdpi.com |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 3-Fluoro | Potent antagonist activity | semanticscholar.org |

| 3-Methyl analogue | 3-Methyl | Substantially decreased activity | semanticscholar.org |

Influence of Substituents on the Thiazole Ring

Modifications to the thiazole ring also play a pivotal role in defining the SAR of these compounds. The presence, size, and electronic nature of substituents on the thiazole moiety can significantly alter biological activity.

Studies have shown that the thiazole ring is a crucial pharmacophore for various biological activities. nih.govglobalresearchonline.net In the context of N-(thiazol-2-yl)-benzamide analogues, substitutions at the 4- and 5-positions of the thiazole ring have been systematically explored. semanticscholar.org For example, the introduction of bulky substituents at the 4-position of the thiazole ring has been found to be detrimental to activity. semanticscholar.org

The presence of a nitro group on the thiazole ring, specifically at the 5-position, has been explored in the design of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives. bu.edu.eg This moiety was incorporated based on the known antiviral activities of other 5-nitrothiazole-containing compounds. bu.edu.eg Structure-activity relationship analysis of some 2,4-disubstituted thiazole derivatives revealed that the presence of an electron-withdrawing nitro group on a connected benzene (B151609) ring at the thiazole moiety is beneficial for activity. nih.gov

Table 2: Influence of Thiazole Ring Substitutions on Biological Activity

| Compound Series | Substitution on Thiazole Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)-benzamide analogues | Bulky group at position 4 | Inactivity or reduced activity | semanticscholar.org |

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | 5-Nitro | Basis for design of potent inhibitors | bu.edu.eg |

Role of the Amide Linker Conformation in Activity Modulation

The amide linker connecting the benzamide and thiazole rings is not merely a passive spacer but plays an active role in modulating biological activity through its conformational properties. The planarity and rotational freedom of this linker dictate the relative orientation of the two aromatic rings, which is often crucial for effective binding to a biological target. semanticscholar.org

Computational Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool for understanding the SAR of complex molecules and for guiding the design of new, more potent analogues. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key computational approaches applied to this class of compounds.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It provides valuable insights into the binding modes and interactions between a ligand (e.g., a this compound analogue) and its biological target, typically a protein or enzyme. nih.gov

For N-(5-nitrothiazol-2-yl)-carboxamido derivatives designed as potential inhibitors of the SARS-CoV-2 main protease (Mpro), molecular docking studies were crucial. bu.edu.eg These simulations revealed key hydrogen bonding interactions between the nitro group and the oxygen of the amide moiety with critical amino acid residues in the Mpro active site, such as Cys145 and His163. bu.edu.eg Such studies help to rationalize the observed biological activities and provide a structural basis for the SAR. By visualizing these interactions, researchers can understand why certain substituents enhance activity while others diminish it, guiding the design of new analogues with improved binding affinity. bu.edu.egtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.th These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

For derivatives of (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide, 3D-QSAR studies have been performed to design improved inhibitors of methionine aminopeptidases. researchgate.net QSAR models are typically developed using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power. nih.gov A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds that are predicted to be highly active, thereby saving time and resources. semanticscholar.org These models can highlight which molecular properties (e.g., electronic, steric, or hydrophobic) are most important for biological activity, thus providing a deeper understanding of the SAR.

Mechanistic Investigations of Biological Activities of 2 Nitro N 1,3 Thiazol 2 Ylbenzamide Analogues

Enzyme Inhibition and Activation Studies

Interference with Pyruvate (B1213749):ferredoxin Oxidoreductase (PFOR) Enzyme Activity

Analogues of 2-nitro-N-1,3-thiazol-2-ylbenzamide, particularly those belonging to the thiazolide class, interfere with the activity of Pyruvate:ferredoxin oxidoreductase (PFOR). This enzyme is crucial for the oxidative decarboxylation of pyruvate to acetyl-CoA in anaerobic bacteria and certain protozoa. asm.org The mechanism of action is not fully elucidated but is known to be dependent on the enzyme's use of a thiamine (B1217682) pyrophosphate (TPP) cofactor. asm.org

The inhibitory action of these nitro-substituted thiazolides involves the non-reductive activation of the drug by PFOR. It is believed that these compounds interfere with the initial binding of the substrate, pyruvate, to the TPP cofactor. asm.org The nitro group on the thiazole (B1198619) ring is considered essential for this activity. One proposed mechanism suggests that the thiazolide may cause the dissociation of the lactyl-TPP intermediate before the decarboxylation step can occur. asm.org The activation of these nitroheterocyclic compounds by PFOR leads to the formation of toxic radical species, which can damage cellular components and kill the organism. oup.comnih.gov Consequently, downregulation or mutations in the gene encoding PFOR have been linked to resistance against these drugs in various pathogens. oup.comnih.govnih.gov

Urease Inhibition Pathways

Thiazole-containing compounds have demonstrated significant potential as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, a reaction that can lead to pathological conditions in humans and agricultural nitrogen loss. nih.gov

The inhibitory mechanism of thiazole derivatives can vary. Some act as mixed or non-competitive inhibitors. nih.gov The presence of a thiazole ring, particularly with thio-substitutions, is often associated with improved urease inhibition. The sulfur atom in these structures is thought to provide favorable interactions with the nickel ions in the enzyme's active site. nih.gov Studies on thiourea-based thiazolyl derivatives have identified compounds with low micromolar inhibitory concentrations. nih.gov For instance, certain thiazolyl thiourea (B124793) derivatives have been shown to be effective, with their inhibition type being influenced by substrate binding. nih.gov Molecular modeling suggests that these inhibitors can bind within the active site, interacting with key residues and the catalytic nickel ions. researchgate.net

Chikungunya Virus nsP2 Protease Inhibition

Derivatives of 1,3-thiazolbenzamide have been identified as potent inhibitors of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease. nih.govnih.govconsensus.app This cysteine protease is essential for the processing of the viral polyprotein precursor, a critical step for the formation of the viral replication complex. nih.govacs.org Inhibition of nsP2 protease activity effectively halts viral replication. nih.gov

Molecular dynamics and docking studies have revealed that these inhibitors act by blocking the enzyme's active site. nih.govnih.gov The proposed mechanism involves the compound binding to the catalytic dyad of the protease, which includes a key cysteine residue. nih.govnih.gov This interaction prevents the substrate from accessing the active site, thereby inhibiting the proteolytic cleavage necessary for viral maturation. nih.gov Specific analogues, such as derivatives of nitazoxanide (B1678950), have shown significant antiviral activity in both cell-free and cell-based assays. nih.govacs.org

| Compound | Structure | IC50 (µM) |

|---|---|---|

| Compound 10 (2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide) | A derivative of nitazoxanide | 13.1 nih.govnih.govconsensus.app |

| Compound 10c | A derivative of nitazoxanide | 8.3 nih.govnih.govconsensus.app |

Tubulin Polymerization Inhibition

The thiazole ring is a recognized scaffold in the development of anticancer agents that function as tubulin polymerization inhibitors. nih.govmdpi.com These agents disrupt microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.govnih.gov

Thiazole-containing compounds typically exert their effect by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com This interaction prevents the polymerization of tubulin dimers into microtubules. nih.govacs.org Structure-activity relationship studies have shown that various substitutions on the thiazole ring and associated phenyl groups can significantly influence cytotoxic activity and tubulin inhibition potency. nih.govacs.org For example, a series of 2,4-disubstituted thiazole derivatives carrying a 4-(3,4,5-trimethoxyphenyl) moiety showed remarkable inhibition of tubulin polymerization, with some compounds exhibiting IC₅₀ values more potent than the reference drug combretastatin (B1194345) A-4. acs.orgnih.gov Molecular docking studies support the binding of these thiazole derivatives within the colchicine site, explaining their mechanism of action at a molecular level. nih.govmdpi.com

| Compound Class | Key Structural Features | Reported IC50 Range for Tubulin Polymerization | Reference |

|---|---|---|---|

| Thiazole-naphthalene derivatives | Ethoxy group on phenyl ring, free amine on thiazole | 3.3 µM (for compound 5b) | nih.gov |

| 2,4-disubstituted thiazoles | 4-(3,4,5-trimethoxyphenyl) moiety | 2.00 - 2.95 µM | acs.orgnih.gov |

| Thiazole-based chalcones | Chalcone scaffold linked to a thiazole ring | 7.78 µM (for compound 2e) | mdpi.com |

Elucidation of Molecular Targets and Downstream Signaling Pathways

The diverse biological activities of this compound analogues stem from their ability to interact with a range of molecular targets, thereby modulating various downstream signaling pathways.

The primary molecular targets identified include several key enzymes. Inhibition of PFOR in anaerobic organisms disrupts pyruvate metabolism and cellular energy production. asm.org In contrast, allosteric activation of glucokinase (GK) enhances glucose sensing and metabolism, impacting glucose homeostasis and insulin (B600854) secretion pathways. nih.govnih.gov Inhibition of urease can prevent the pathological effects of excess ammonia production. nih.gov Targeting viral enzymes like the Chikungunya virus nsP2 protease directly interferes with the viral life cycle, preventing replication. nih.govacs.org Finally, inhibition of tubulin polymerization disrupts cytoskeletal function, leading to mitotic arrest and apoptosis, a key pathway in anticancer activity. nih.govmdpi.com

Beyond these, research has identified other molecular targets for N-(thiazol-2-yl)-benzamide analogues. One such target is the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov Analogues such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) have been shown to act as selective negative allosteric modulators of ZAC. semanticscholar.orgnih.gov They are proposed to bind to the transmembrane and/or intracellular domains of the receptor, thereby inhibiting ion channel signaling. semanticscholar.org

In the context of antimycobacterial activity, some thiazole derivatives are thought to target DNA-dependent RNA polymerase , which would lead to the inhibition of bacterial transcription and protein synthesis. The downstream effect is the eradication of the bacteria. For anticancer applications, in addition to tubulin inhibition, some analogues may induce apoptosis through the modulation of mitochondrial pathways.

Identification of Key Amino Acid Residues Involved in Ligand Binding

While specific studies detailing the binding of this compound to its molecular targets are limited, research on analogous compounds provides valuable insights. For instance, studies on nitroisoxazole derivatives have shown that the size and lipophilicity of the compound influence its interaction with amino acid residues within the active site of the enzyme cruzipain in Trypanosoma cruzi. mdpi.com This suggests that the benzamide (B126) and thiazole moieties of this compound likely play a crucial role in orienting the molecule within the binding pocket of its target enzymes. The nitro group, a common feature in this class of compounds, is thought to be a key pharmacophore, contributing to the electronic properties that modulate binding affinity. mdpi.com

Disruption of Specific Biochemical Pathways (e.g., energy production)

A significant aspect of the mechanism of action for nitro-substituted heterocyclic compounds involves the disruption of fundamental biochemical pathways, particularly those related to energy metabolism. In parasites like Leishmania, treatment with related nitroindazole derivatives has been observed to cause a decrease in the excretion of succinate, a key intermediate in the citric acid cycle and electron transport chain, and an increase in the levels of acetate, lactate, and alanine. nih.gov These metabolic shifts are indicative of damage at the glycosomal or mitochondrial level, disrupting the parasite's primary energy-generating processes. nih.gov

Furthermore, in the context of mycobacteria, analogues of nitazoxanide have been shown to disrupt the membrane potential and interfere with the pH homeostasis machinery of Mycobacterium tuberculosis. nih.gov The activity of these compounds is often dependent on the reduction of the nitro group by nitroreductase enzymes present in the target organisms. This reduction leads to the formation of cytotoxic free radicals, which can then damage cellular components and disrupt vital processes. nih.govnih.gov

Modulation of Cellular Regulatory Mechanisms (e.g., NF-κB activation)

Beyond direct antimicrobial effects, some benzamide-thiazole derivatives have been found to modulate host cellular regulatory mechanisms. Notably, a study on substituted sulfamoyl benzamidothiazoles revealed their ability to prolong the activation of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor involved in the inflammatory response and cellular survival. By extending its activation, these compounds can potentially enhance the host's immune response to infection. nih.gov While this research did not focus specifically on this compound, it highlights a potential immunomodulatory role for this class of compounds that warrants further investigation.

In Vitro Cellular and Anti-Infective Efficacy Studies

The therapeutic potential of this compound analogues is underscored by their broad-spectrum anti-infective activity demonstrated in numerous in vitro studies.

Antiparasitic Activity against Protozoa (e.g., Giardia lamblia, Trypanosoma cruzi, Leishmania mexicana)

Analogues of this compound have shown significant promise as antiparasitic agents. For example, nitazoxanide and its metabolite tizoxanide (B1683187) are active against Giardia intestinalis (also known as Giardia lamblia), Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Studies on nitazoxanide analogues have identified compounds with potent giardicidal activity. mdpi.com Furthermore, related nitro-heterocyclic compounds have demonstrated efficacy against other protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species. mdpi.comnih.govnih.govnih.govmdpi.commdpi.com The activity of these compounds is often attributed to the presence of the nitro group. nih.gov

Interactive Data Table: In Vitro Antiparasitic Activity of Related Nitro-Heterocyclic Compounds

| Compound/Analogue | Parasite | Activity Metric | Value | Reference |

| Tizoxanide | Giardia intestinalis (metronidazole-susceptible) | More Active Than Metronidazole (B1676534) | 8x | nih.gov |

| Tizoxanide | Giardia intestinalis (metronidazole-resistant) | More Active Than Metronidazole | 2x | nih.gov |

| Tizoxanide | Entamoeba histolytica (more susceptible) | More Active Than Metronidazole | ~2x | nih.gov |

| Nitrotriazole derivative (8) | Trypanosoma cruzi | IC50 | 0.39 µM | nih.gov |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (epimastigotes) | IC50 | 1.1 ± 0.3 µM | mdpi.com |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (trypomastigotes) | IC50 | 5.4 ± 1.0 µM | mdpi.com |

| N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) | Leishmania mexicana (promastigotes) | IC50 | 3.21 µM | mdpi.com |

| N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) | Leishmania mexicana (amastigotes) | IC50 | 0.26 µM | mdpi.com |

Antibacterial and Antimycobacterial Potency against Specific Strains

The antibacterial potential of this class of compounds has also been explored. Research into novel nitro-heteroaromatic agents has highlighted their ability to combat biofilm-forming bacteria. mdpi.com Of particular note is the activity of nitazoxanide analogues against Mycobacterium tuberculosis. Several amide- and urea-based analogues have been identified with low micromolar activity against both replicating and non-replicating forms of the bacterium in vitro. nih.gov The removal of the nitro group from these analogues typically results in a complete loss of antimycobacterial activity, underscoring its importance. nih.gov

Interactive Data Table: In Vitro Antimycobacterial and Antibacterial Activity of Analogues

| Compound/Analogue | Bacterial Strain | Activity Metric | Value (µM) | Reference |

| Nitazoxanide (1) | Mycobacterium tuberculosis | MIC | 14 | nih.gov |

| Amide-based analogue | Mycobacterium tuberculosis | MIC | Low micromolar | nih.gov |

| Urea-based analogue | Mycobacterium tuberculosis | MIC | Low micromolar | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative | Staphylococcus aureus | MIC | 3.9 µg/mL | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide derivative | Achromobacter xylosoxidans | MIC | 3.9 µg/mL | nih.gov |

Antiviral Activities against Relevant Pathogens

The broad-spectrum anti-infective properties of thiazolides extend to antiviral activity. nih.gov Nitazoxanide and its analogues have demonstrated inhibitory effects against a wide array of viruses, including hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.govliverpool.ac.uk The mechanism of antiviral action is thought to be multifaceted, potentially involving the modulation of host cellular pathways that are essential for viral replication. For instance, some triterpenoids, another class of natural products with antiviral activity, have been shown to upregulate the expression of interferon-γ, a key antiviral cytokine. mdpi.com While specific data for this compound is not extensively detailed, the consistent antiviral activity of closely related thiazolides suggests its potential in this area. nih.gov

Cytotoxic Effects on Defined Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa)

The anticancer potential of this compound and its analogues is a significant area of research. Thiazole derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The presence of a nitro group is often hypothesized to enhance this cytotoxicity, potentially through mechanisms such as the generation of reactive oxygen species (ROS). nih.gov

Studies have focused on the structure-activity relationships (SAR) of these compounds to understand how different substitutions on the thiazole ring influence their anticancer activity. For instance, research on a series of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, revealed that compounds containing a nitro group exhibited notable inhibitory activity against the HT29 colorectal cancer cell line. nih.gov Specifically, the positioning of the nitro group was found to be a key determinant of cytotoxic potency. nih.gov

The cytotoxic effects of various thiazole analogues have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). In one study, two thiazole derivative compounds, referred to as CP1 and CP2, were evaluated against human colon cancer (HCT116), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. The results indicated that CP1, in particular, showed significant cytotoxicity with low IC50 values across all three cell lines. ekb.eg

Further research into other heterocyclic compounds bearing structural similarities has also provided insights. For example, certain pyrimidine (B1678525) derivatives have been tested against HepG2, HCT-116, and MCF-7 cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin. ekb.eg Similarly, newly synthesized acrylamide-PABA hybrids have been evaluated for their antiproliferative activity against MCF-7 and HepG2 cells, with some analogues demonstrating potent cytotoxicity. nih.gov

The following table summarizes the cytotoxic effects of selected thiazole analogues on various cancer cell lines.

Investigation of Microbial Resistance Mechanisms to Thiazolide Analogues

The emergence of microbial resistance to antibiotics is a critical global health challenge, necessitating the development of novel antimicrobial agents and a deeper understanding of resistance mechanisms. researchgate.net Thiazolides, such as nitazoxanide (NTZ), represent a class of broad-spectrum antimicrobial agents with a unique mechanism of action, making them a subject of interest in overcoming resistance. gastrores.orgnih.gov

Bacteria can develop resistance to antimicrobial agents through several primary mechanisms: nih.govnih.govyoutube.com

Target Modification: Altering the drug's target site to reduce or eliminate binding.

Drug Inactivation: Producing enzymes that chemically modify or destroy the antibiotic.

Reduced Permeability: Modifying the cell envelope to limit the drug's entry.

Active Efflux: Employing pumps to actively transport the drug out of the cell.

The primary mechanism of action for the thiazolide nitazoxanide involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for anaerobic energy metabolism in a wide range of anaerobic bacteria and protozoa. nih.govgastrores.org Unlike metronidazole, another drug used against anaerobic infections, the antimicrobial activity of NTZ is not reliant on the reduction of its nitro group. nih.gov This distinction is significant, as resistance to metronidazole can arise from impaired nitroreduction.

Investigations into resistance to thiazolide analogues have revealed several key aspects. While NTZ has a high barrier to resistance, instances of reduced susceptibility have been studied. case.edubrieflands.com For example, in Helicobacter pylori, while NTZ has been shown to be effective against metronidazole-resistant strains, variations in minimum inhibitory concentrations (MICs) have been observed. gastrores.orgbrieflands.com

Furthermore, the formation of biofilms presents a significant challenge in antimicrobial therapy. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can be up to a thousand times more resistant to antibiotics than their planktonic counterparts. nih.govnih.gov The resistance mechanisms within biofilms are complex and multifactorial, including reduced antibiotic penetration, altered microenvironment, and the expression of resistance genes. nih.gov Research into thiazole derivatives and related compounds, such as thiazolidin-4-ones, is exploring their potential as antibiofilm agents that can disrupt biofilm formation or eradicate established biofilms, thereby addressing this form of resistance. nih.govnih.gov

The following table lists the compounds mentioned in this article.

Advanced Theoretical and Computational Studies for 2 Nitro N 1,3 Thiazol 2 Ylbenzamide Research

Quantum Chemical Characterization for Deeper Electronic Insights

Quantum chemical calculations offer a powerful lens for understanding the intrinsic properties of 2-nitro-N-1,3-thiazol-2-ylbenzamide, stemming from its fundamental electronic structure. These theoretical studies, often corroborated by experimental data from related molecules, provide a detailed picture of the molecule's geometry and electronic distribution.

Detailed structural analysis, such as that performed on the closely related compound 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, reveals key geometric parameters that are foundational to its chemical behavior. nih.gov In this analog, the central amide group maintains a high degree of planarity. nih.gov However, the thiazole (B1198619) and benzene (B151609) rings are twisted out of this plane, exhibiting significant dihedral angles. nih.gov Specifically, the thiazole ring and the benzene ring form dihedral angles of approximately 12.48° and 46.66°, respectively, with the central amide group. nih.gov The nitro groups also show distinct orientations relative to their attached rings. nih.gov

Interactive Table: Crystallographic Data for the Related Compound 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₆N₄O₅S |

| Molecular Weight | 294.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.6949 |

| b (Å) | 12.4192 |

| c (Å) | 9.8763 |

| β (°) ** | 94.948 |

| Volume (ų) ** | 1184.70 |

| Dihedral Angle (Amide-Thiazole) (°) | 12.48 |

| Dihedral Angle (Amide-Benzene) (°) | 46.66 |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of how this compound and its analogs might interact with biological targets over time. By simulating the movements and interactions of atoms, MD studies can reveal the stability of ligand-protein complexes and the key residues involved in binding.

For related classes of benzamide (B126) derivatives, MD simulations have been instrumental in validating docking studies and understanding the stability of the ligand within the binding site of a target protein. mdpi.comnih.gov These simulations can track metrics like the root-mean-square deviation (RMSD) of the ligand-protein complex to assess its stability. mdpi.com Such analyses can confirm whether the initial binding pose predicted by docking is maintained over time.

In the context of this compound, MD simulations could be employed to study its interaction with potential enzyme targets. The simulation would model the compound and its target in a solvated environment, providing insights into the flexibility of both the ligand and the protein's binding pocket. This can reveal conformational changes that may occur upon binding and highlight the role of water molecules in mediating interactions. The results of these simulations are crucial for understanding the energetic landscape of the binding process and for refining the design of more potent derivatives.

De Novo Design Strategies Utilizing Computational Chemistry

Computational chemistry provides powerful tools for the de novo design of novel molecules, a strategy that involves building new chemical entities from scratch or by modifying existing scaffolds. For a compound like this compound, which belongs to the versatile thiazole family, these strategies can be used to design new inhibitors for specific biological targets. nih.govnih.govmdpi.com

The process often begins with the identification of a target's binding site. Structure-based de novo design programs can then place fragments or atoms within the binding pocket and grow them into complete molecules that are sterically and electronically complementary to the site. nih.gov For thiazole-based compounds, design strategies have been successfully used to develop inhibitors for targets such as p38 MAP kinase and tubulin. nih.govnih.govnih.gov

Starting with the this compound scaffold, computational chemists can explore modifications to its structure. For instance, different substituents could be added to the benzene or thiazole rings to enhance binding affinity or improve pharmacokinetic properties. These in silico modifications can be rapidly screened for their predicted activity and drug-like properties before any synthetic chemistry is undertaken, saving significant time and resources.

In Silico Prediction Methods for Properties Relevant to Drug Discovery

In the early stages of drug discovery, it is essential to evaluate the potential of a compound to have favorable pharmacokinetic properties. In silico prediction methods are widely used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities.

For classes of compounds including benzimidazole (B57391) and sulfonamide derivatives, which share some structural similarities with the target compound, in silico ADMET prediction has been a valuable tool. nih.govnih.gov These computational models can predict a range of properties without the need for laboratory experiments. While specific values are not presented here, the types of properties that can be predicted are crucial for guiding the development of this compound.

These predictive models help to identify potential liabilities early in the drug discovery pipeline. For example, predictions of poor oral bioavailability or potential for off-target toxicity can guide chemists in modifying the structure to mitigate these risks. By integrating these computational predictions, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of development.

Interactive Table: Representative In Silico Predictable Properties

| Property Category | Predicted Parameter |

| Physicochemical Properties | Molecular Weight |

| LogP (Lipophilicity) | |

| Water Solubility | |

| Polar Surface Area | |

| Pharmacokinetics (ADME) | Human Intestinal Absorption |

| Blood-Brain Barrier Penetration | |

| Cytochrome P450 Inhibition | |

| Plasma Protein Binding | |

| Drug-Likeness | Lipinski's Rule of Five |

| Veber's Rule | |

| Toxicity | Ames Mutagenicity |

| Carcinogenicity | |

| hERG Inhibition |

Future Directions and Emerging Research Opportunities

Rational Design and Synthesis of Novel 2-nitro-N-1,3-thiazol-2-ylbenzamide Analogues with Tailored Biological Profiles

The rational design and synthesis of new analogues based on the this compound scaffold is a cornerstone of future research, aiming to create molecules with customized biological activities. The inherent versatility of the thiazole (B1198619) ring and the electronic influence of the nitro-substituted benzamide (B126) moiety provide a rich chemical space for modification. mdpi.com Research has shown that altering the substitution pattern on the benzamide and thiazole rings can profoundly impact the compound's properties. For instance, the position of the nitro group (ortho, meta, or para) on the benzamide ring influences the molecule's geometry and solid-state architecture, which in turn can affect its interaction with biological targets. mdpi.com

The synthesis of such analogues often involves the condensation of a substituted aminothiazole with an appropriate benzoyl chloride. mdpi.comnih.gov For example, N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide can be synthesized by refluxing o-nitrobenzoyl chloride and 2-aminobenzothiazole (B30445) in toluene (B28343) with a base like triethylamine (B128534). mdpi.com Similarly, the synthesis of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves reacting 2-nitrobenzoyl chloride with 5-nitro-1,3-thiazole in acetonitrile (B52724). nih.gov

Future design strategies will likely focus on creating libraries of analogues by systematically varying substituents to optimize for specific biological endpoints, such as enhanced anticancer or antimicrobial potency. Structure-activity relationship (SAR) studies have indicated that the presence and position of electron-withdrawing groups, like the nitro group (NO₂), and electron-donating groups can be beneficial for activity. nih.gov The goal is to develop a comprehensive understanding of how specific structural modifications translate into desired biological effects, leading to the creation of potent and selective therapeutic candidates. researchgate.netnih.gov

Table 1: Examples of Synthesized Thiazole-Benzamide Analogues and Precursors This table is interactive. You can sort and filter the data.

| Compound Name | Starting Materials | Key Aspect of Synthesis/Design | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | o-nitrobenzoyl chloride, 2-aminobenzothiazole | Study of positional isomerism of the nitro group. | mdpi.com |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 2-nitrobenzoyl chloride, 5-nitro-1,3-thiazole | Synthesis of a dinitro analogue. | nih.gov |

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | N-(5-nitrothiazol-2-yl)-carboxamido core | Ligand-based design for SARS-CoV-2 Mpro inhibition. | bu.edu.eg |

| Trimethoxy substituted benzimidazole-2-carboxamide | 3,4,5-trimethoxybenzoyl chloride, 2-amino-6-nitrobenzothiazole | Synthesis of analogues with promising antiproliferative activity. | nih.gov |

Exploration of Undiscovered Biological Targets and Mechanisms of Action for the Thiazole-Benzamide Scaffold

The thiazole-benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov However, the full extent of its biological interactions remains largely uncharted territory. A significant future opportunity lies in the systematic deconvolution of its molecular targets and mechanisms of action.

Currently, known targets for related thiazole derivatives include enzymes like glucosamine-6-phosphate synthase, the parasitic enzyme cruzain, and protein kinases such as EGFR, VEGFR-2, and c-Met. nih.govfrontiersin.orgnih.gov The mechanism often involves the inhibition of critical enzymatic pathways. frontiersin.org For instance, some thiazole-based compounds exert their anticancer effects through the dual inhibition of EGFR and VEGFR-2, key regulators of tumor growth and angiogenesis. frontiersin.org

The presence of a nitro group, as in this compound, suggests the possibility of bioreductive activation as a mechanism of action, particularly in hypoxic environments like solid tumors. nih.gov This mechanism is observed in 2-nitroimidazoles, where the nitro group is reduced under low-oxygen conditions, leading to the formation of reactive species that can damage cellular macromolecules like proteins. nih.gov Investigating whether the thiazole-benzamide scaffold follows a similar path could unlock new therapeutic applications. Future research employing techniques such as affinity chromatography, proteomics, and genetic screening will be crucial for identifying novel binding partners and elucidating the complex signaling pathways modulated by these compounds.

Development of Sustainable and Green Chemistry Methodologies for Compound Synthesis

The synthesis of heterocyclic compounds like this compound has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. A major future direction is the development of sustainable and green chemistry approaches for its synthesis. bohrium.commdpi.com Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents and reagents, and improving energy efficiency. mdpi.comnih.gov

Several green synthetic strategies are being explored for the synthesis of thiazole and related heterocyclic scaffolds. nih.govnih.gov These include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together, minimizes the use of volatile and often hazardous organic solvents. mdpi.comnih.gov

Use of Green Catalysts and Solvents: This involves replacing traditional catalysts and solvents with more environmentally benign alternatives, such as ionic liquids or water. bohrium.comnih.govnih.gov

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of purification steps required. rsc.org

A recent example of a green approach is the transition-metal-free synthesis of thiazolidin-2-ones from arylamines, elemental sulfur, and carbon dioxide (CO₂), which utilizes waste products as starting materials. rsc.org Applying these innovative and eco-benign strategies to the production of this compound and its derivatives will not only make the process more sustainable but also potentially more cost-effective. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thiazoles This table is interactive. You can sort and filter the data.

| Feature | Conventional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Solvents | Often requires large amounts of hazardous organic solvents. | Aims for solvent-free conditions, or use of green solvents like water or ionic liquids. mdpi.comnih.gov |

| Energy | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. mdpi.comnih.gov |

| Catalysts | May use hazardous or heavy-metal catalysts. | Employs recyclable, non-toxic, or nanocatalysts. nih.govnih.gov |